molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No. B043170
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Patent
US04036838

Procedure details

61 g of benzoic acid were suspended in 200 ml of 1,2-dichloroethane. The suspension was heated to 40° C. following the addition of 38.6 g (0.60 mol) of 98% nitric acid. 63.5 g of 100% sulphuric acid were then added dropwise over a period of 2 hours at that temperature, followed by stirring for another 3 hours. After cooling to 20° C., the deposit was filtered off. The filter residue was washed four times with 4 × 25 ml of 1,2-dichloroethane and then with water, followed by drying at 90° C. 32.6 g (39% of the theoretical yield) of 3-nitrobenzoic acid were obtained in this way.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
63.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:10]([O-])([OH:12])=[O:11].S(=O)(=O)(O)O>ClCCCl>[N+:10]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:1]([OH:9])=[O:8])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
38.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
63.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
FILTRATION
Type
FILTRATION
Details
the deposit was filtered off
WASH
Type
WASH
Details
The filter residue was washed four times with 4 × 25 ml of 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
by drying at 90° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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